![molecular formula C13H8F6N2OS B2535077 2-(Methylsulfanyl)-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine CAS No. 175836-64-3](/img/structure/B2535077.png)

2-(Methylsulfanyl)-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine

Descripción general

Descripción

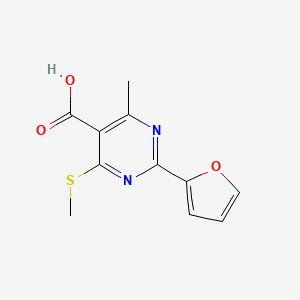

Trifluoromethyl-containing compounds are of great interest in the field of medicinal chemistry due to their unique properties . The compound you mentioned seems to be a pyrimidine derivative with trifluoromethyl and phenoxy substituents, which suggests potential biological activity.

Synthesis Analysis

Trifluoromethyl-containing heterocycles can be synthesized from trifluoroacetimidoyl chlorides and derivatives . A method for trifluoromethylation of secondary amines has been developed, which could potentially be applied to the synthesis of your compound .Chemical Reactions Analysis

Trifluoromethyl-containing compounds can participate in a variety of chemical reactions. For instance, they can undergo cascade annulation reactions with suitable coupling partners .Physical And Chemical Properties Analysis

Trifluoromethyl groups can significantly alter the physical and chemical properties of organic compounds. They can enhance lipophilicity, metabolic stability, and pharmacokinetic properties .Aplicaciones Científicas De Investigación

Organometallic Chemistry

Research in organometallic chemistry has explored the cyclopalladation of compounds structurally related to 2-(Methylsulfanyl)-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine. Cyclopalladation facilitates the creation of metallocycles, which are crucial for the development of catalysts and materials with unique electronic properties (Geest, O'Keefe, & Steel, 1999).

Spectroscopic Analysis

Spectroscopic techniques, such as FT-IR and FT-Raman, have been employed to investigate the vibrational spectral analysis of pyrimidine derivatives. These studies provide insights into the molecular structure, stability, and potential applications in chemotherapeutic agents (Alzoman et al., 2015).

Antiviral Activity

Pyrimidine derivatives have demonstrated antiviral activity, particularly against herpes and retroviruses, suggesting their potential as therapeutic agents in treating viral infections (Holý et al., 2002).

Herbicide Development

The synthesis and evaluation of pyrimidine derivatives as novel herbicides have been explored. Certain compounds exhibit significant herbicidal activity, indicating their potential in agricultural applications (Nezu, Miyazaki, Sugiyama, & Kajiwara, 1996).

Antimalarial Studies

Pyrimidine analogues have been studied for their antimalarial properties, showing promising results in preclinical development for malaria treatment and/or prevention. This includes the selection of compounds based on their in vitro antimalarial activity, cytotoxicity, and in vivo efficacy (Chavchich et al., 2016).

Mecanismo De Acción

Target of Action

Compounds containing the trifluoromethyl group are often used in pharmaceuticals and agrochemicals due to their unique properties .

Mode of Action

Without specific studies on this compound, it’s difficult to determine its exact mode of action. The trifluoromethyl group is known to undergo various reactions, including trifluoromethylation of carbon-centered radical intermediates .

Biochemical Pathways

The trifluoromethyl group is known to play an important role in various biochemical processes .

Pharmacokinetics

The trifluoromethyl group is known to affect the pharmacokinetic properties of various drugs .

Result of Action

The trifluoromethyl group is known to affect the properties of various compounds, including their reactivity and stability .

Direcciones Futuras

The field of trifluoromethylation is rapidly advancing, with new synthetic methods being developed and new applications being discovered . Future research may focus on developing more efficient and selective methods for the synthesis of trifluoromethyl-containing compounds, as well as exploring their potential applications in various fields.

Propiedades

IUPAC Name |

2-methylsulfanyl-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F6N2OS/c1-23-11-20-9(13(17,18)19)6-10(21-11)22-8-4-2-3-7(5-8)12(14,15)16/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBQHCDOZUWPSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=N1)OC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F6N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-Methyl-3-(4-methylpyridin-2-yl)oxyphenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2534997.png)

![1-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2534999.png)

![N-(4-fluoro-3-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2535001.png)

![2-Methyl-4-[(2,2,2-trifluoroacetyl)amino]benzenesulfonyl chloride](/img/structure/B2535002.png)

![5'-(4-Carboxyphenyl)-2',4',6'-trimethyl-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B2535004.png)

![N-(4-fluorophenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2535005.png)

![3-{2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-6-fluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2535010.png)

![1-(4-Chlorophenyl)-2-(2-(diethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2535012.png)

![5-[(2-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2535015.png)

![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2535016.png)